(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For instance, substituted 2-amino benzo[b]pyrans have been synthesized through three-component condensation involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, demonstrating complex synthetic routes that could be analogous to the synthesis of the subject compound (Shestopalov et al., 2003).
Molecular Structure Analysis
Molecular and crystal structure analyses are crucial for understanding the geometric and electronic characteristics of complex organic molecules. The molecular structure of related compounds, such as 2-amino-4-tetrahydroquinolinyl derivatives, has been determined through techniques like X-ray diffraction, highlighting the detailed molecular geometry and intermolecular interactions within the crystal lattice (Bombarda et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures include various substitution, addition, and condensation reactions, which are influenced by the presence of functional groups such as nitro, hydroxy, and carboxylic acid moieties. The reactivity pattern and chemical behavior of these molecules can be studied through synthetic experiments and theoretical calculations (Tamer et al., 2015).
Scientific Research Applications
Synthesis and Structure Characterization
- A study by Lian et al. (2011) involved the synthesis of novel compounds related to tetrahydro-2H-pyran-2-carboxylic acid derivatives. These compounds were synthesized using a multi-step process and characterized using various techniques including IR, NMR spectroscopy, and HR mass spectrometry. The study offers insights into the methods of synthesizing and characterizing compounds structurally similar to (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid (Lian et al., 2011).
Asymmetric Synthesis and Cytotoxicity
- Meilert et al. (2004) described the non-iterative asymmetric synthesis of C15 polyketide spiroketals, a process that includes a compound with a structure akin to the targeted molecule. Additionally, the synthesized spiroketals were evaluated for their cytotoxicity against various cancer cell lines, providing a potential application in cancer research (Meilert et al., 2004).
Novel Applications in Organic Chemistry
- Bennett and Murphy (2020) isolated a compound structurally similar to the targeted molecule during a chemical transformation process. This study highlights the diverse applications of such compounds in organic chemistry and their potential use in synthesizing complex molecules (Bennett & Murphy, 2020).
Application in Green Chemistry
- Aghazadeh and Nikpassand (2019) utilized a similar compound in the synthesis of magnetically recoverable nanocatalysts. This application demonstrates the potential role of such compounds in developing environmentally friendly synthetic methods (Aghazadeh & Nikpassand, 2019).
Undergraduate Laboratory Projects
- Dintzner et al. (2012) discussed the use of a compound with a similar structure in an undergraduate organic laboratory project. This application is significant for educational purposes, providing students with hands-on experience in organic synthesis (Dintzner et al., 2012).
Potential in Drug Development
- Wang et al. (2017) discovered ZYZ-488, a compound structurally related to the target molecule, as an inhibitor of apoptotic protease activating factor-1 (Apaf-1). This discovery is particularly relevant in the context of myocardial infarction treatment, showcasing the therapeutic potential of such compounds (Wang et al., 2017).
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-4-2-1-3-5(6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADVJQJTJSOJOQ-GOVZDWNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628424 | |
Record name | 2-Nitrophenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid | |
CAS RN |
137629-36-8 | |
Record name | 2-Nitrophenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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